REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[OH:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([O:21][CH3:22])=[O:20])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+].O>C(#N)C>[F:9][C:8]([F:11])([F:10])[C:7]1[C:2]([O:12][C:13]2[CH:14]=[CH:15][C:16]([C:19]([O:21][CH3:22])=[O:20])=[CH:17][CH:18]=2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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ClC1=NC=CC=C1C(F)(F)F
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Name
|
|
Quantity
|
838.3 mg
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C=C1)C(=O)OC
|
Name
|
|
Quantity
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2.28 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC=C1C(F)(F)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 27 hours
|
Duration
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27 h
|
Type
|
TEMPERATURE
|
Details
|
further heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (100 mL)
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Type
|
WASH
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Details
|
the organic layer was washed with aqueous 2 N sodium hydroxide solution (100 mL), water (100 mL) and saturated saline water (100 mL) in that order
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with magnesium sulfate
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Type
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CUSTOM
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Details
|
evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to obtain a pale yellow oil
|
Type
|
CUSTOM
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Details
|
The resulting oil was purified through silica gel column chromatography (hexane/ethyl acetate=8/2)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C(=NC=CC1)OC1=CC=C(C=C1)C(=O)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |